Antibacterial Potency: Triazolo-Azetidine Scaffold Demonstrates MIC of 12.5 µg/mL Against E. coli ΔtolC
The N-substituted triazolo-azetidine scaffold, to which the target compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one belongs, was identified through a high-throughput screening (HTS) campaign using the pDualrep2 double-reporter system. The primary hit molecule demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC with evidence of translation blockage and no SOS-response induction [1]. Within the same structural series, direct analog optimization yielded compound 2 with an improved MIC of 6.25 µg/mL against the same strain, approaching the potency of Erythromycin (MIC = 2.5–5 µg/mL) [1]. This represents the first reported antibacterial activity for the triazolo-azetidine chemotype, establishing a new chemical starting point distinct from conventional antibacterial classes [1]. In contrast, isosteric derivatives where the azetidine ring was replaced with alternative heterocycles showed reduced or abolished activity, confirming the essential role of the azetidine scaffold [1].
| Evidence Dimension | Antibacterial activity (MIC) against E. coli ΔtolC |
|---|---|
| Target Compound Data | MIC = 12.5 µg/mL for primary hit in N-substituted triazolo-azetidine series [1] |
| Comparator Or Baseline | Erythromycin MIC = 2.5–5 µg/mL; Optimized triazolo-azetidine analog (compound 2) MIC = 6.25 µg/mL [1] |
| Quantified Difference | Primary hit is 2.5–5-fold less potent than Erythromycin; optimized analog is approximately 2-fold less potent; represents novel chemotype [1] |
| Conditions | pDualrep2 double-reporter HTS assay in E. coli ΔtolC; luciferase reporter for translation inhibition; PrestoBlue cytotoxicity assay in eukaryotic cells [1] |
Why This Matters
This class-level evidence establishes the triazolo-azetidine scaffold as a validated antibacterial chemotype with a novel mechanism (translation inhibition), making the target compound a relevant tool for antibacterial drug discovery programs seeking new chemical matter distinct from existing antibiotic classes.
- [1] Ivanenkov YA, Yamidanov RS, Osterman IA, et al. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Bentham Science Publishers. 2019. View Source
